molecular formula C16H17N5O2 B2598236 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 2034537-47-6

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2598236
CAS No.: 2034537-47-6
M. Wt: 311.345
InChI Key: JNAIBCKMEMZXRA-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an isoxazole ring, a pyrazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and isoxazole scaffolds. For instance:

  • Mechanisms of Action : Compounds similar to 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A study indicated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant antiproliferative effects against various cancer cell lines by targeting mTORC1 activity and inducing autophagy .
CompoundCell LineIC50 (µM)Mechanism
Compound AMIA PaCa-2< 0.5mTORC1 inhibition
Compound BMCF70.46Aurora-A kinase inhibition
Compound CHCT1160.39CDK2 inhibition

Anti-inflammatory Properties

The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways:

  • Case Study : A series of benzimidazole derivatives demonstrated significant anti-inflammatory effects, suggesting that modifications to the pyrazole structure could yield similar results with the target compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and isoxazole rings can significantly affect biological activity:

SubstituentActivity Change
Methyl group on pyrazoleIncreased cytotoxicity
Hydroxyl group on isoxazoleEnhanced solubility

Drug Development

Given its promising bioactivity, further research into This compound could lead to the development of new therapeutic agents for cancer treatment and other diseases.

Clinical Trials

Future clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. These studies should focus on its pharmacokinetics and potential side effects.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: Shares the pyrazole ring but lacks the isoxazole and pyridine rings.

    4-methyl-2-phenyl-4,5-dihydrooxazole: Contains an oxazole ring but differs in the substitution pattern and additional rings.

Uniqueness

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent studies and case reports.

Chemical Structure and Properties

The compound belongs to the class of isoxazole derivatives and incorporates a pyrazole moiety, which is known for diverse biological activities. Its structural formula can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Cell Line Studies :
    • The compound exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with half-maximal inhibitory concentration (IC50) values reported at 3.79 µM, 12.50 µM, and 42.30 µM respectively .
    • In another study, derivatives of related pyrazole compounds demonstrated an IC50 value of 3.25 mg/mL against Hep-2 (laryngeal cancer) and 17.82 mg/mL against P815 (mastocytoma) cells .
  • Mechanism of Action :
    • The compound appears to modulate autophagy pathways in cancer cells, disrupting autophagic flux while promoting basal autophagy levels . This dual action may enhance its effectiveness in targeting tumor cells under metabolic stress conditions.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

  • COX Inhibition : Certain derivatives related to the compound have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), demonstrating superior anti-inflammatory activity compared to standard drugs like celecoxib .

Study 1: MIA PaCa-2 Pancreatic Cancer Cells

A study investigating the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on pancreatic cancer cells revealed an effective EC50 value of 10 µM in the MIA PaCa-2 cell line. The compounds were noted for their ability to reduce mTORC1 activity and increase autophagy levels .

Study 2: In Vivo Toxicity Assessment

Toxicity studies indicated that certain derivatives exhibited high LD50 values (>2000 mg/kg), suggesting a favorable safety profile for further development in therapeutic applications .

Data Tables

Activity Cell Line IC50 (µM) Reference
Anticancer ActivityMCF73.79
SF-26812.50
NCI-H46042.30
Anti-inflammatoryCOX Inhibition-
Pancreatic CancerMIA PaCa-210

Properties

IUPAC Name

3,5-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-10-14(11(2)23-20-10)16(22)18-7-12-5-4-6-17-15(12)13-8-19-21(3)9-13/h4-6,8-9H,7H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAIBCKMEMZXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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